molecular formula C12H12 B110214 1,2-Dimethylnaphthalene CAS No. 573-98-8

1,2-Dimethylnaphthalene

Cat. No. B110214
CAS RN: 573-98-8
M. Wt: 156.22 g/mol
InChI Key: QNLZIZAQLLYXTC-UHFFFAOYSA-N
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Description

1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon . It has a molecular formula of C12H12 and an average mass of 156.224 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylnaphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,2-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3 . Its boiling point is 268.9±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The flash point is 114.0±9.7 °C . The index of refraction is 1.605 .

Scientific Research Applications

Steric Hindrance and Methyl Group Librations

  • Methyl Group Librations in Dimethylnaphthalene: Research on 1,8-dimethylnaphthalene, closely related to 1,2-dimethylnaphthalene, shows that the placement of methyl groups can lead to significant steric hindrance. This hinders the methyl group librations, a movement that can be crucial in understanding the physical properties of such molecules (Wilson & Nowell, 2000).

Catalytic Performance in Methylation Processes

  • Catalytic Performance in Methylation: Studies have explored the use of 1,2-dimethylnaphthalene and its isomers in catalytic processes. For instance, the methylation of 2-methylnaphthalene over metal-loaded zeolite catalysts to produce various dimethylnaphthalene isomers, including 1,2-dimethylnaphthalene, has been investigated. This process is significant in the production of polyethylenenaphthalate and polybutylene naphthalate (Güleç, Sher, & Karaduman, 2018).

Metabolism and Disposition Studies

  • Metabolism and Disposition: Research on the disposition and metabolism of 1,2-dimethylnaphthalene in rats provides insights into its pharmacokinetics, including distribution, excretion, and metabolic pathways. This is crucial for understanding its behavior in biological systems (Kilanowicz & Sapota, 1998).

Extractive Crystallization Processes

  • Extractive Crystallization for Separation: Extractive crystallization processes have been developed for separating isomers of dimethylnaphthalene, which is important for producing high-performance engineering plastics and liquid crystallization polymers (Putrawan & Soerawidjaja, 2004).

Vibrational Structure Analysis

  • Vibrational Structure in Low-Temperature Spectra: The vibrational structure of 1,2-dimethylnaphthalene has been analyzed in low-temperature absorption and fluorescence spectra, contributing to our understanding of its molecular behavior at varying temperatures (Palewska & Jung, 1984).

Safety And Hazards

1,2-Dimethylnaphthalene is a combustible liquid . It has a flash point of 113 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical . Avoid breathing dust, mist, or vapor. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation .

properties

IUPAC Name

1,2-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
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InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID1058717
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Molecular Weight

156.22 g/mol
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Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS]
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Flash Point

214 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.01 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992)
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Product Name

1,2-Dimethylnaphthalene

CAS RN

28804-88-8, 573-98-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
A Kilanowicz, A Sapota, A Daragó - International Journal of …, 1998 - academia.edu
The aim of this study was to investigate the distribution, excretion and metabolism of l, 2-dimethylnaphthalene-[ring-U-3 H] in rats. The experiments were performed on 54 małe outbred …
Number of citations: 4 www.academia.edu
T Droz, S Leutwyler, M Mandziuk… - The Journal of chemical …, 1995 - pubs.aip.org
We report a detailed experimental and theoretical study of the intermolecular vibrational levels of the 1,2‐dimethylnaphthalene⋅Ar van der Waals complex in the S 1 electronic state. …
Number of citations: 15 pubs.aip.org
MC Kloetzel - Journal of the American Chemical Society, 1940 - ACS Publications
The biaryl synthesis involving the action of reducing agents on aqueous solutions of diazotized amines has been applied to the synthesis of resolvable diphenic acids. The method con-…
Number of citations: 54 pubs.acs.org
A Calbet, E Saiz, C Barata - Marine Biology, 2007 - Springer
Here we evaluate the effects of two quantitatively very important components of the water soluble fractions of fuel oils (naphthalene and 1,2-dimethylnaphthalene, hereafter NAPH and …
Number of citations: 84 link.springer.com
E Saiz, J Movilla, L Yebra, C Barata, A Calbet - Environmental Pollution, 2009 - Elsevier
Short-term (24h) exposure experiments have been conducted to determine the effects of two environmental relevant polycyclic aromatic hydrocarbons (PAHs), naphthalene (NAPH) and …
Number of citations: 81 www.sciencedirect.com
CP Butts, JL Calvert, L Eberson… - Australian Journal of …, 1994 - CSIRO Publishing
Photolysis of the 1,2-dimethylnaphthalene/tetranitromethane charge-transfer complex yields the triad of 1,2-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide …
Number of citations: 12 www.publish.csiro.au
K Palewska, CH Jung - Journal of molecular structure, 1984 - Elsevier
Quasilinear absorption and fluorescence spectra of 1,2-dimethylnaphthalene (1,2-DMN) were obtained in a polycrystalline n-hexane matrix, at 4.2 K. The vibrational analysis of the …
Number of citations: 7 www.sciencedirect.com
MD Gaul, GA Junk, HJ Svec - Environmental science & technology, 1987 - ACS Publications
The ozonolyses of 1-and 2-methylnaphthalene and 1, 2-, 1, 3-, 1, 4-, and 2, 3-dimethylnaphthalene were performed in dilute aqueous solution, and the resulting nonperoxidic products …
Number of citations: 11 pubs.acs.org
Z Zhou, B Wang, S Zeng, Z Gong, F Jing, J Zhang - Aquatic Toxicology, 2020 - Elsevier
The calanoid copepod, Acartia tonsa, is relatively sensitive to marine pollution. Glutathione S-transferase (GST) multifunctional enzyme, as a biomarker, play an important role in …
Number of citations: 10 www.sciencedirect.com
CP Butts, JL Calvert, L Eberson… - Journal of the …, 1993 - pubs.rsc.org
The photochemical reaction between tetranitromethane and 1,2-dimethylnaphthalene gives, among other adducts, a product of internal 1,3-dipolar cycloaddition of a nitro group from …
Number of citations: 6 pubs.rsc.org

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